2,4-Dimethoxy-2-methylbutan-1-amine
Description
2,4-Dimethoxy-2-methylbutan-1-amine is a branched aliphatic amine with methoxy and methyl substituents at the C2 position and an additional methoxy group at C4. Its molecular formula is inferred to be C₈H₁₉NO₂ (molecular weight ≈ 161.24 g/mol), though direct experimental data is unavailable in the provided evidence.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,4-dimethoxy-2-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-7(6-8,10-3)4-5-9-2/h4-6,8H2,1-3H3 |
InChI Key |
XUQXRPKUECUCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-2-methylbutan-1-amine typically involves the reaction of 2,4-dimethoxy-2-methylbutan-1-ol with ammonia or an amine source under specific conditions. One common method includes the use of a dehydrating agent to facilitate the conversion of the alcohol to the amine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,4-Dimethoxy-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4-Dimethoxy-2-methylbutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. 4-Methoxy-2,2-dimethylbutan-1-amine
- Structure : Features two methyl groups at C2 and a single methoxy group at C4.
- Key Differences: The absence of a methoxy group at C2 reduces polarity compared to the target compound.
2.2. N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine (Preparation 111)
- Structure : A pentanamine derivative with methoxy and methyl groups at C4.
- Key Differences : The elongated carbon chain (pentanamine vs. butanamine) enhances lipophilicity. The dibenzyl protection on the amine group (common in synthetic intermediates) contrasts with the primary amine in the target compound.
2.3. N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine (Preparation 102)
- Structure : Ethoxy and methyl groups at C3 on a butanamine backbone.
- Key Differences : The ethoxy group (bulkier than methoxy) at C3 alters electronic and steric profiles. Positional differences (C3 vs. C2/C4 in the target) significantly impact molecular interactions.
- Synthesis : Similar to Preparation 111 but uses ethyl iodide for alkoxylation, highlighting the versatility of this method for introducing varied substituents .
2.4. 1-(2,4-Dimethoxyphenyl)-2-methylbutan-1-amine
- Structure : Aromatic phenyl ring with methoxy groups at positions 2 and 4, appended to a butanamine chain.
- This structural divergence implies distinct applications, such as in psychoactive substances (e.g., phenethylamine derivatives) .
Biological Activity
2,4-Dimethoxy-2-methylbutan-1-amine is an organic compound with the molecular formula CHNO. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | XUQXRPKUECUCAF-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCOC)(CN)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction could lead to various biological effects, including:
- Signal Transduction Modulation : The compound may affect pathways involved in cell communication and response.
- Metabolic Process Alteration : It can influence metabolic pathways by interacting with enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study on Antimicrobial Activity
In a study assessing the antimicrobial effects of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Investigation of Anticancer Effects
Another study focused on the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, suggesting a mechanism that could be exploited for cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Receptor binding and enzyme modulation |
| 4-Methoxyphenylalanine | Moderate | Yes | Enzyme inhibition |
| 3-Methylbutan-1-amine | No | Limited | Unknown |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
